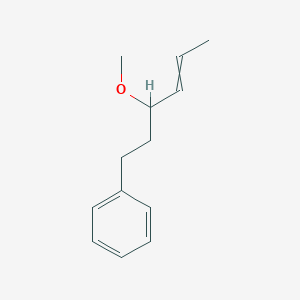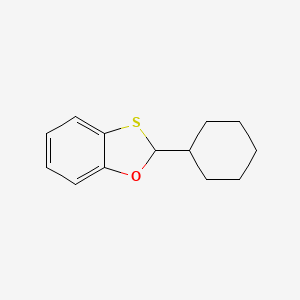
1,3-Benzoxathiole, 2-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzoxathiole, 2-cyclohexyl- is an organic compound that belongs to the class of benzoxathioles This compound features a benzene ring fused with an oxathiole ring, which is further substituted with a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxathiole, 2-cyclohexyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-mercaptobenzoic acid with cyclohexylamine in the presence of a dehydrating agent can lead to the formation of the desired benzoxathiole compound. The reaction typically requires heating and may be carried out in a solvent such as toluene or xylene.
Industrial Production Methods
On an industrial scale, the production of 1,3-Benzoxathiole, 2-cyclohexyl- may involve optimized synthetic routes to ensure high yield and purity. Catalysts and advanced reaction conditions, such as microwave-assisted synthesis or flow chemistry, can be employed to enhance the efficiency of the process. The choice of reagents, solvents, and reaction parameters is crucial to achieving a scalable and cost-effective production method.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzoxathiole, 2-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxathiole ring to a thiol or thioether group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the benzoxathiole core.
Aplicaciones Científicas De Investigación
1,3-Benzoxathiole, 2-cyclohexyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Benzoxathiole, 2-cyclohexyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by forming covalent or non-covalent interactions. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzoxathiole: The parent compound without the cyclohexyl substitution.
2-Methyl-1,3-Benzoxathiole: A derivative with a methyl group instead of a cyclohexyl group.
1,3-Benzodioxole: A structurally similar compound with an oxygen atom replacing the sulfur atom in the oxathiole ring.
Uniqueness
1,3-Benzoxathiole, 2-cyclohexyl- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
55148-92-0 |
|---|---|
Fórmula molecular |
C13H16OS |
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
2-cyclohexyl-1,3-benzoxathiole |
InChI |
InChI=1S/C13H16OS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10,13H,1-3,6-7H2 |
Clave InChI |
JBXKSCCSJFXDMN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2OC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



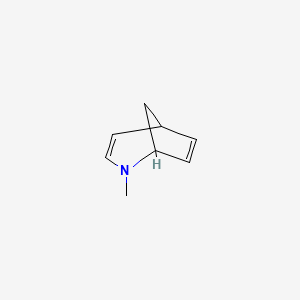
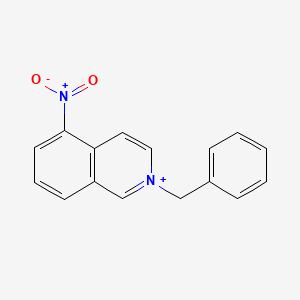
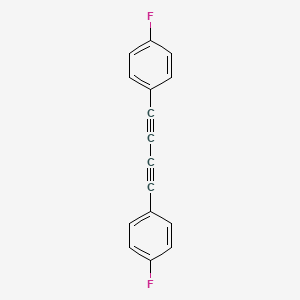
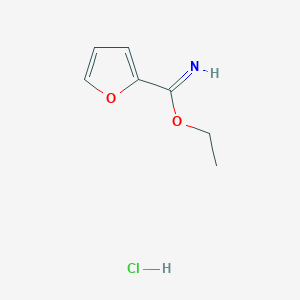
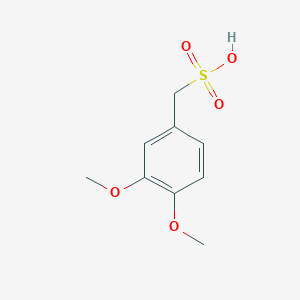
![Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-](/img/structure/B14643269.png)
![4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14643275.png)
![N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B14643281.png)
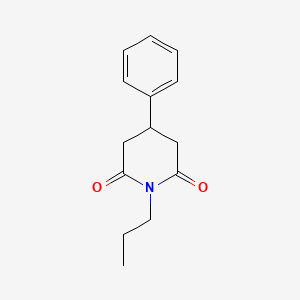
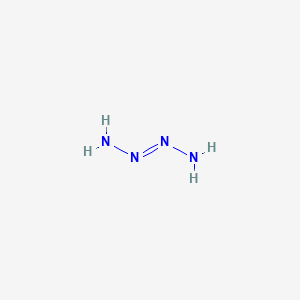
![3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B14643292.png)
